molecular formula C11H20N2O B2485314 5-[(Piperidin-1-yl)methyl]piperidin-2-one CAS No. 2097859-68-0

5-[(Piperidin-1-yl)methyl]piperidin-2-one

Cat. No.: B2485314
CAS No.: 2097859-68-0
M. Wt: 196.294
InChI Key: OMNCSESHYBQZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Piperidin-1-yl)methyl]piperidin-2-one is a compound belonging to the piperidine family, which is a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Piperidin-1-yl)methyl]piperidin-2-one typically involves the reaction of piperidine with formaldehyde and a secondary amine under controlled conditions. One common method includes the use of palladium-catalyzed hydrogenation, which can be interrupted by water to yield piperidinones .

Industrial Production Methods

Industrial production of piperidine derivatives often employs hydrogenation, cyclization, and multicomponent reactions. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compounds .

Chemical Reactions Analysis

Types of Reactions

5-[(Piperidin-1-yl)methyl]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted piperidines and piperidinones, depending on the specific reagents and conditions used .

Scientific Research Applications

5-[(Piperidin-1-yl)methyl]piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.

    Evodiamine: A bioactive compound with anticancer effects.

    Matrine: An alkaloid with antiviral and anticancer activities.

    Berberine: Known for its antimicrobial and antidiabetic effects.

Uniqueness

5-[(Piperidin-1-yl)methyl]piperidin-2-one is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for the development of new pharmaceuticals and for studying various biological processes .

Properties

IUPAC Name

5-(piperidin-1-ylmethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11-5-4-10(8-12-11)9-13-6-2-1-3-7-13/h10H,1-9H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNCSESHYBQZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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